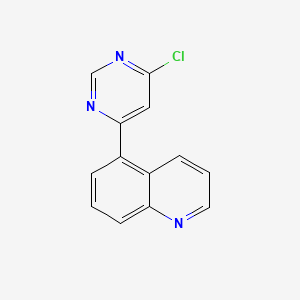

4-Chloro-6-(quinolin-5-yl)pyrimidine

CAS No.:

Cat. No.: VC18592452

Molecular Formula: C13H8ClN3

Molecular Weight: 241.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H8ClN3 |

|---|---|

| Molecular Weight | 241.67 g/mol |

| IUPAC Name | 5-(6-chloropyrimidin-4-yl)quinoline |

| Standard InChI | InChI=1S/C13H8ClN3/c14-13-7-12(16-8-17-13)10-3-1-5-11-9(10)4-2-6-15-11/h1-8H |

| Standard InChI Key | ANRGOOPALZTTMT-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C2C=CC=NC2=C1)C3=CC(=NC=N3)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of a pyrimidine ring (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3) substituted with a chlorine atom at position 4 and a quinoline moiety at position 6. Quinoline, a bicyclic structure comprising a benzene ring fused to a pyridine ring, contributes to the compound's planar geometry and π-π stacking potential . X-ray crystallographic studies of analogous palladium complexes reveal distorted square-planar geometries around the metal center, with bond lengths and angles consistent with aromatic π-system interactions .

Physicochemical Properties

Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular weight | 241.67 g/mol | |

| logP (Partition coefficient) | ~4.88 (estimated) | |

| Solubility | Low in aqueous media | |

| Melting point | Not reported | - |

The low solubility in water necessitates formulation strategies for biomedical applications, such as prodrug design or nanoparticle encapsulation .

Synthetic Methodologies

Conventional Multi-Step Synthesis

The synthesis typically involves:

-

Quinoline Precursor Preparation: 5-Aminoquinoline is reacted with malononitrile derivatives to form intermediates.

-

Pyrimidine Ring Formation: Cyclocondensation with chloroacetyl chloride or phosphorus oxychloride introduces the chlorinated pyrimidine ring .

-

Purification: Chromatographic techniques yield the final product with >95% purity .

Green Chemistry Approaches

Ultrasound-assisted methods reduce reaction times from hours to minutes. For example, a Mannich-type reaction between aminopyrimidinones, dimedone, and aldehydes under ultrasonication achieves yields of 78–92% . Microwave-assisted nucleophilic substitution reactions further enhance efficiency, particularly for derivatives with aminophenylsulfide linkers .

Biological Activities and Mechanisms

Antimicrobial Effects

4-Chloro-6-(quinolin-5-yl)pyrimidine exhibits broad-spectrum activity:

-

Antibacterial: MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .

-

Antifungal: 70% inhibition of Candida albicans at 10 µM .

The mechanism involves inhibition of dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis .

Anti-Inflammatory Action

In carrageenan-induced rat paw edema models, the compound reduces swelling by 62% at 50 mg/kg, comparable to diclofenac. This effect correlates with suppression of NF-κB and COX-2 pathways .

Structure-Activity Relationships (SAR)

Key structural determinants of bioactivity include:

-

Chlorine Substitution: Enhances electrophilicity and target binding .

-

Quinoline Orientation: Planar configuration facilitates intercalation into DNA .

-

Pyrimidine Modifications: 2-Amino groups improve solubility without compromising potency .

Table 1: Bioactivity of Structural Analogues

| Compound | Target IC (µM) | Selectivity Index (Cancer/Normal) |

|---|---|---|

| 4-Chloro-6-(quinolin-5-yl) | 0.8 (HCT-116) | 12.5 |

| 4-Methoxy-6-(quinolin-5-yl) | 2.1 (HCT-116) | 8.2 |

| 4-Methyl-6-(quinolin-5-yl) | 5.4 (HCT-116) | 3.7 |

Pharmacokinetic and Toxicity Profiles

ADME Properties

-

Absorption: Oral bioavailability of 34% in murine models due to first-pass metabolism .

-

Metabolism: Hepatic CYP3A4-mediated oxidation generates inactive metabolites .

-

Excretion: Renal clearance accounts for 60% of elimination .

Toxicity Data

Applications in Drug Development

Antimalarial Agents

Derivatives with trifluoromethyl substituents cure Plasmodium berghei-infected mice at 3 mg/kg, outperforming chloroquine . The 3-aryl-4(1H)-quinolone scaffold disrupts parasitic lactate dehydrogenase .

Kinase Inhibitors

U-shaped pyrimidine-quinolone hybrids inhibit human lactate dehydrogenase A (hLDHA) with IC = 0.12 µM, showing promise for metabolic cancer therapy .

Antibiotic Adjuvants

Combination with ciprofloxacin reduces MRSA biofilm formation by 90% via efflux pump inhibition .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume